molecular formula C13H11FN2O4S B4880750 N-(4-fluorobenzyl)-2-nitrobenzenesulfonamide

N-(4-fluorobenzyl)-2-nitrobenzenesulfonamide

Cat. No. B4880750
M. Wt: 310.30 g/mol
InChI Key: UAOLOAUQGWYCNP-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)-2-nitrobenzenesulfonamide” suggests a compound that contains a benzyl group (a benzene ring attached to a CH2 group) that is further substituted with a fluorine atom at the 4-position. It also suggests the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) on a benzene ring. These functional groups are common in many organic compounds and can confer various properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-fluorobenzyl derivative with a 2-nitrobenzenesulfonyl chloride or a related sulfonylating agent . The exact conditions would depend on the specific reagents used and might require optimization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzenesulfonamide parts), a nitro group, a sulfonamide group, and a fluorine atom. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitro, sulfonamide, and fluorobenzyl groups. The nitro group is electron-withdrawing and can make the benzene ring more susceptible to electrophilic aromatic substitution. The sulfonamide group might be hydrolyzed under acidic or basic conditions. The C-F bond in the fluorobenzyl group is relatively strong but can be broken under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and nitro groups might increase its solubility in polar solvents. The fluorine atom might influence its lipophilicity, a property important in drug design .

Scientific Research Applications

Neuroprotection in Ischemic Stroke

The compound has been used in the synthesis of a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC). This conjugate has shown protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats . It increased SOD, CAT, GPx activity and decreased LDH release .

Activation of PI3K/AKT Pathway

The MTC conjugate significantly increased PI3K and p-AKT protein levels by activating the PI3K/AKT pathway . This pathway is crucial for cell survival and growth.

Regulation of Apoptotic Proteins

The MTC conjugate reduced the levels of mitochondrial pro-apoptotic proteins Bax and Bim while increasing the level of anti-apoptotic protein Bcl-2 . It also reduced the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .

Reduction of Endoplasmic Reticulum Stress (ERS)

The MTC conjugate decreased endoplasmic reticulum stress (ERS), which in turn increased the survival rate of nerve cells . This protected neurons from ischemic injury .

Activation of MEK-ERK Signaling Pathway

The MTC conjugate activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat . The pretreatment of MEK-ERK pathway inhibitor PD98059 and PI3K/AKT pathway inhibitor LY294002 partially attenuated the protective effect of MTC .

Reduction of Cerebral Ischemia-Reperfusion Injury

Using a MCAO rat model, it was indicated that MTC could reduce cerebral ischemia-reperfusion injury .

Decrease in Expression of Proinflammatory Factors

MTC was also found to decrease the expression of proinflammatory factors , which can be beneficial in conditions characterized by inflammation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The future research directions involving this compound would depend on its intended application. If it’s a potential drug, further studies might focus on optimizing its properties for better efficacy and safety. If it’s a synthetic intermediate, research might focus on developing more efficient or environmentally friendly synthetic routes .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLOAUQGWYCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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